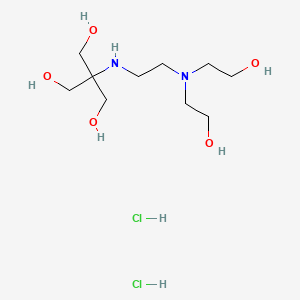
(Z)-1-Methoxy-1-decene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-1-Methoxy-1-decene is an organic compound characterized by its methoxy group attached to a decene chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-1-Methoxy-1-decene typically involves the methoxylation of 1-decene. One common method is the Williamson ether synthesis, where 1-decene reacts with methanol in the presence of a strong base like sodium hydride or potassium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
On an industrial scale, this compound can be produced using catalytic processes. One such method involves the use of a palladium catalyst to facilitate the methoxylation reaction. This method is advantageous due to its high yield and selectivity.
化学反応の分析
Types of Reactions
(Z)-1-Methoxy-1-decene undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The double bond in the decene chain can be reduced to form (Z)-1-Methoxy-decane.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is typically used.
Substitution: Strong nucleophiles like sodium methoxide or potassium tert-butoxide are used under anhydrous conditions.
Major Products
Oxidation: Aldehydes and carboxylic acids.
Reduction: (Z)-1-Methoxy-decane.
Substitution: Various substituted alkenes depending on the nucleophile used.
科学的研究の応用
(Z)-1-Methoxy-1-decene has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex organic compounds.
Biology: It serves as a model compound for studying the behavior of methoxy-substituted alkenes in biological systems.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of polymers.
作用機序
The mechanism of action of (Z)-1-Methoxy-1-decene involves its interaction with various molecular targets. The methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and stability. The double bond in the decene chain allows for various addition reactions, making it a versatile intermediate in organic synthesis.
類似化合物との比較
Similar Compounds
(E)-1-Methoxy-1-decene: The trans isomer of (Z)-1-Methoxy-1-decene, with different physical and chemical properties.
1-Methoxy-2-decene: A positional isomer with the methoxy group attached to the second carbon.
1-Decanol: An alcohol with similar chain length but different functional group.
Uniqueness
This compound is unique due to its specific configuration and the presence of both a methoxy group and a double bond. This combination of features makes it particularly useful in synthetic chemistry and various industrial applications.
特性
CAS番号 |
93775-03-2 |
|---|---|
分子式 |
C11H22O |
分子量 |
170.29 g/mol |
IUPAC名 |
(Z)-1-methoxydec-1-ene |
InChI |
InChI=1S/C11H22O/c1-3-4-5-6-7-8-9-10-11-12-2/h10-11H,3-9H2,1-2H3/b11-10- |
InChIキー |
OVQHJRCXRNGXRJ-KHPPLWFESA-N |
異性体SMILES |
CCCCCCCC/C=C\OC |
正規SMILES |
CCCCCCCCC=COC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


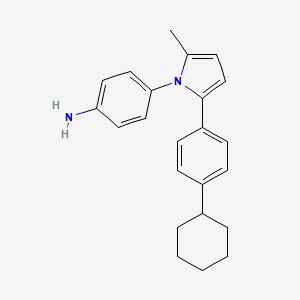
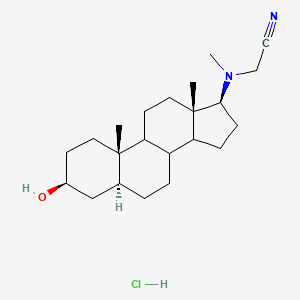


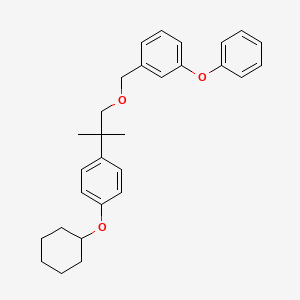
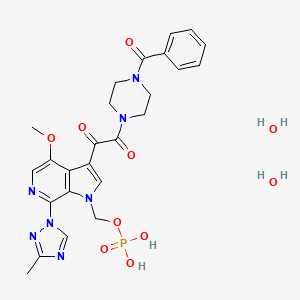

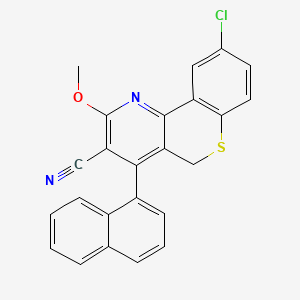

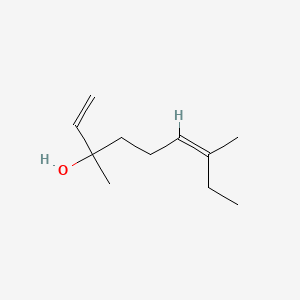

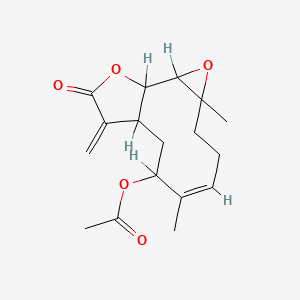
![6,6-dimethyl-1-[4-(4-nitrophenyl)sulfonylphenyl]-1,3,5-triazine-2,4-diamine;hydrochloride](/img/structure/B12764554.png)
